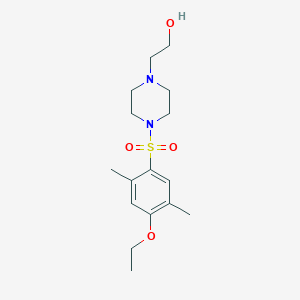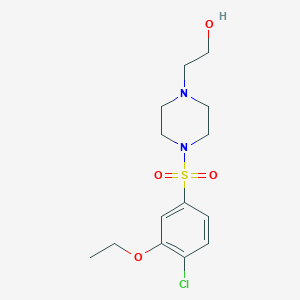
2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a piperazine ring substituted with a 4-chloro-3-ethoxyphenylsulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The 4-chloro-3-ethoxyphenylsulfonyl group is introduced via sulfonylation. This involves reacting 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.
Attachment of the Ethanol Moiety: The final step involves the reaction of the sulfonylated piperazine with ethylene oxide or ethylene glycol under acidic or basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: 2-(4-((4-Chloro-3-ethoxyphenyl)thio)piperazin-1-yl)ethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its potential as a pharmacological agent. It may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of drugs for treating conditions such as inflammation, infections, or neurological disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group may form hydrogen bonds or electrostatic interactions with active sites of enzymes or receptors, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The ethanol moiety may increase solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: The methoxy group can influence electronic properties and biological activity.
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol:
Uniqueness
2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both the chloro and ethoxy groups, which confer distinct electronic and steric properties. These features can enhance its interaction with biological targets and influence its chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZMOZOOHDXVIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
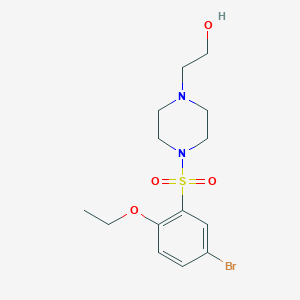
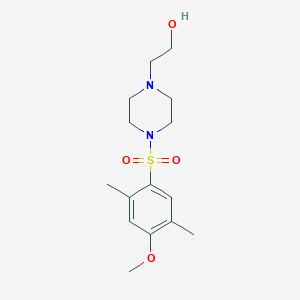

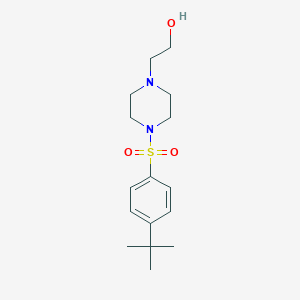
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

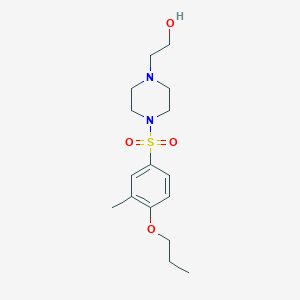
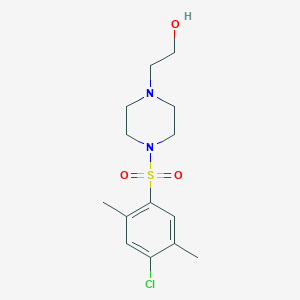
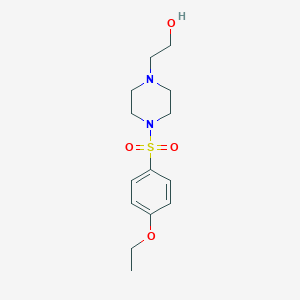
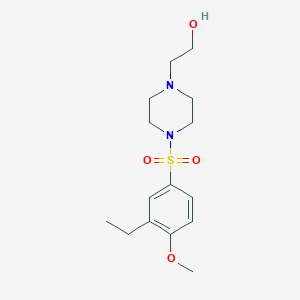
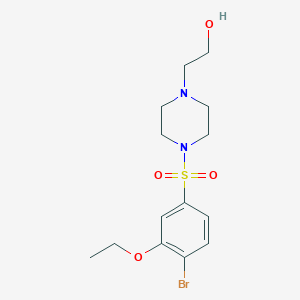
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)

